

CP-628006: A Novel CFTR Potentiator with a Distinct Mechanism of Action

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Compound of Interest

Compound Name: CP-628006

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Abstract

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for maintaining fluid and electrolyte balance across epithelial surfaces. While significant progress has been made with the development of CFTR modulators, the quest for more effective and broadly applicable therapies continues. This technical guide provides a comprehensive overview of **CP-628006**, a novel small molecule CFTR potentiator. We delve into its mechanism of action, present comparative quantitative data on its efficacy against various CFTR mutations, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of CF therapeutics.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a cAMP- and protein kinase A (PKA)-regulated anion channel.^[1] Its primary role is to conduct chloride and bicarbonate ions across the apical membrane of epithelial cells, a process essential for maintaining hydration of mucosal surfaces in various organs, including the lungs, pancreas,

and intestines.[2] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in the multisystemic manifestations of Cystic Fibrosis.

CFTR modulators are a class of small molecules designed to correct the underlying molecular defects of mutant CFTR. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating function of CFTR proteins that are already present at the plasma membrane.

CP-628006 is a novel CFTR potentiator with a chemical structure distinct from existing therapies like ivacaftor.[3][4] This guide will explore the unique characteristics of **CP-628006**, highlighting its potential as a standalone or combination therapy in the evolving landscape of CF treatment.

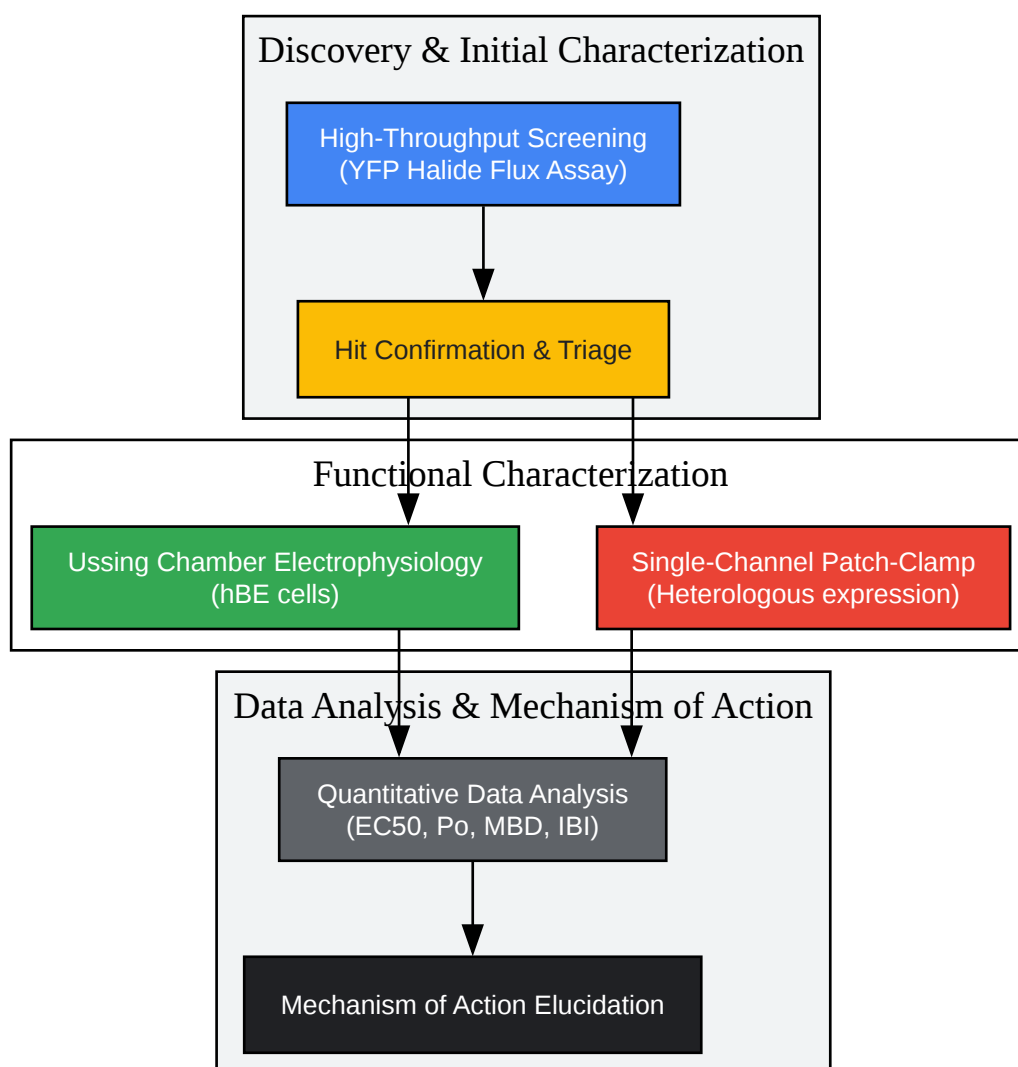
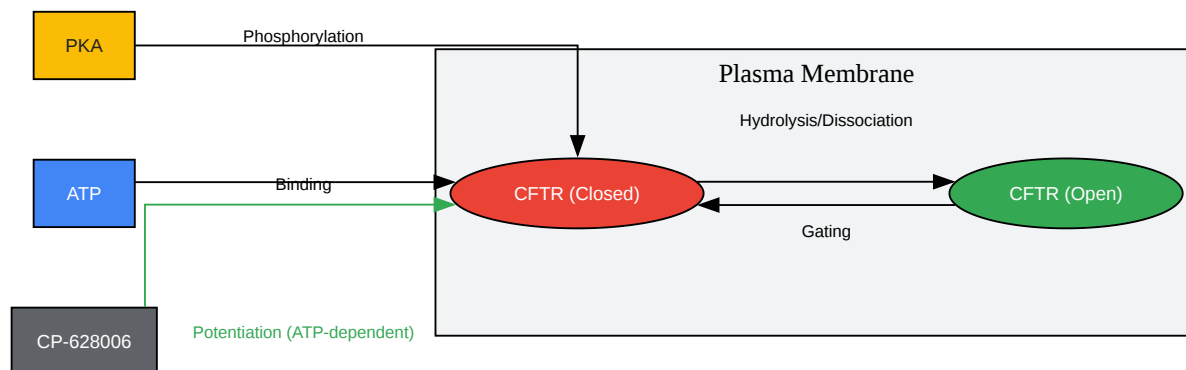
Mechanism of Action

CP-628006 acts as a direct potentiator of the CFTR channel, increasing the probability of the channel being in an open state and thus facilitating increased anion transport.[3] Its mechanism, however, exhibits key distinctions from the well-characterized potentiator, ivacaftor.

Notably, the potentiation of the G551D-CFTR mutant by **CP-628006** is ATP-dependent, in contrast to the ATP-independent action of ivacaftor.[3] This suggests that **CP-628006**'s mechanism is intrinsically linked to the natural ATP-dependent gating cycle of the CFTR protein. For wild-type and F508del-CFTR, **CP-628006** enhances the affinity and efficacy of ATP-dependent gating.[3] At the single-channel level, **CP-628006** has been shown to increase both the frequency and duration of channel openings.[3]

The distinct mechanism of **CP-628006** suggests that it may have a different binding site or induce a different conformational change in the CFTR protein compared to other potentiators. This unique mode of action opens up the possibility of its use in combination with other modulators to achieve synergistic effects.[3]

Signaling Pathway Diagram



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